FD-IN-1
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Overview
Description
FD-IN-1 is a potent and selective inhibitor of complement factor D, a highly specific S1 serine protease that plays a central role in the alternative complement pathway of the innate immune system . This compound is known for its oral bioavailability and has shown significant potential in scientific research and therapeutic applications .
Preparation Methods
The synthesis of FD-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions . The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
FD-IN-1 undergoes various chemical reactions, including inhibition of serine proteases such as factor XIa and tryptase β2 . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) for solubility and various buffers to maintain the reaction conditions . The major products formed from these reactions are typically the inhibited forms of the target proteases .
Scientific Research Applications
FD-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of serine proteases and the alternative complement pathway . In biology and medicine, this compound is used to investigate the role of complement factor D in immune responses and its potential as a therapeutic target for diseases involving the complement system . Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs targeting the complement pathway .
Mechanism of Action
FD-IN-1 exerts its effects by selectively inhibiting complement factor D, thereby preventing the activation of the alternative complement pathway . This inhibition occurs through the binding of this compound to the active site of factor D, blocking its interaction with other components of the complement system . The molecular targets involved include factor D, factor XIa, and tryptase β2 .
Comparison with Similar Compounds
FD-IN-1 is unique in its high selectivity and oral bioavailability compared to other similar compounds . Similar compounds include other factor D inhibitors and serine protease inhibitors, such as factor XIa inhibitors and tryptase β2 inhibitors . This compound stands out due to its potent inhibition at low concentrations and its effectiveness in both in vitro and in vivo models .
Properties
IUPAC Name |
2-[2-[[3-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]phenyl]methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c24-21(14-25)19-9-4-8-18(12-19)17-7-3-5-16(11-17)15-28-22-10-2-1-6-20(22)13-23(26)27/h1-12,21,25H,13-15,24H2,(H,26,27)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLXBWRISOPXQB-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=CC=C2)C3=CC(=CC=C3)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=CC=C2)C3=CC(=CC=C3)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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